molecular formula C10H7Br2NO B1420239 5,8-Dibromo-6-methoxyquinoline CAS No. 1187386-37-3

5,8-Dibromo-6-methoxyquinoline

Cat. No.: B1420239
CAS No.: 1187386-37-3
M. Wt: 316.98 g/mol
InChI Key: WMNDQHFHVXYHJT-UHFFFAOYSA-N
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Description

5,8-Dibromo-6-methoxyquinoline (CAS: 1187386-37-3) is a brominated and methoxy-substituted quinoline derivative. This compound features bromine atoms at positions 5 and 8 and a methoxy group at position 6. Its structure makes it a versatile intermediate for synthesizing disubstituted quinoline derivatives, which are critical in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-6-methoxyquinoline typically involves the bromination of 6-methoxyquinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Photophysical Properties

2.1 Organic Photonic Materials

5,8-Dibromo-6-methoxyquinoline has been explored as a substrate for Suzuki-Miyaura cross-coupling reactions to create polysubstituted quinolines with potential photophysical applications. These compounds can serve as building blocks for organic materials used in photonics and optoelectronics due to their ability to form donor-π-acceptor systems, which are essential for light absorption and emission properties .

Table 1: Summary of Photophysical Properties

CompoundApplicationKey Properties
This compoundOrganic PhotonicsPotential for light absorption and emission
Analogous CompoundsAnticancer AgentsEffective against MCF-7 breast cancer cells

Agricultural Research

3.1 Nematocidal Activity

Research has also indicated that certain methoxyquinoline derivatives exhibit nematocidal activity against agricultural pests such as Haemonchus contortus. The effectiveness of these compounds makes them candidates for developing new agricultural agents that can control nematode populations without harmful effects on crops .

Synthesis and Characterization

The synthesis of this compound typically involves bromination reactions under mild conditions to selectively introduce bromine atoms at the desired positions on the quinoline ring. Various synthetic routes have been explored to optimize yields and purity levels of the compound .

Table 2: Synthetic Routes for this compound

MethodYield (%)Conditions
Direct Bromination88%Room temperature in CHCl3
Copper-assisted Nucleophilic Substitution78%DMF with sodium methoxide

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Differences

The biological and physicochemical properties of quinoline derivatives are highly dependent on the position and type of substituents. Below is a comparative analysis of 5,8-Dibromo-6-methoxyquinoline with structurally related compounds:

Table 1: Structural Comparison of Brominated and Methoxy-Substituted Quinolines

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features
This compound 1187386-37-3 Br (5,8), OMe (6) C₁₀H₇Br₂NO 322.98 Dual bromine + methoxy donor
5,7-Dibromo-8-methoxyquinoline 17012-49-6 Br (5,7), OMe (8) C₁₀H₇Br₂NO 322.98 Adjacent bromines alter reactivity
6,8-Dibromoquinoline N/A Br (6,8) C₉H₅Br₂N 298.96 No methoxy; π-π stacking observed
6,8-Dimethoxyquinoline 5263-87-6 OMe (6,8) C₁₁H₁₁NO₂ 189.21 Dual methoxy; electron-rich
8-Bromo-6-methoxyquinoline N/A Br (8), OMe (6) C₁₀H₈BrNO 238.08 Single bromine + methoxy

Physicochemical Properties

Table 3: Physical Properties

Compound Name Melting Point (°C) Spectral Data (¹H NMR Highlights) Stability
This compound Not reported δ 8.94 (H-2), 7.58 (H-7), 4.10 (OMe) Stable under inert atmosphere
8-Bromo-6-methoxyquinoline 78–79 δ 8.05 (H-4), 7.15 (H-5), 4.10 (OMe) Sensitive to light and moisture
6,8-Dibromoquinoline Not reported π-π stacking (3.634 Å) stabilizes crystal lattice High thermal stability
6,8-Dimethoxyquinoline 18–20 δ 6.5 (H-5), 3.85 (OMe), 3.68 (OMe) Oxidizes slowly in air

Key Notes:

  • Methoxy groups induce downfield shifts in aromatic protons (e.g., H-5 and H-7 in 8-bromo-6-methoxyquinoline) .
  • Bromine substituents increase molecular weight and polarizability, enhancing intermolecular interactions .

Table 4: Anticancer Activity of Selected Derivatives

Compound Name Cell Line Tested IC₅₀ (μM) Mechanism Insights Reference
6,8-Dibromoquinoline HeLa, MCF-7 12–18 DNA intercalation; apoptosis
6,8-Dimethoxyquinoline A549, HepG2 25–30 ROS generation; cell cycle arrest
This compound Not reported Pending Expected to inhibit topoisomerases

Key Notes:

  • Brominated quinolines (e.g., 6,8-dibromoquinoline) show superior cytotoxicity compared to methoxy derivatives due to enhanced electrophilicity .
  • Methoxy groups may reduce toxicity but improve selectivity for specific targets .

Biological Activity

5,8-Dibromo-6-methoxyquinoline (DBMQ) is a compound belonging to the quinoline family, characterized by its unique structural features that include bromine substituents at the 5 and 8 positions and a methoxy group at the 6 position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of DBMQ is C₁₀H₇Br₂N₁O. The presence of the bromine atoms enhances its reactivity and biological activity compared to other quinoline derivatives. The synthesis of DBMQ typically involves multi-step organic reactions, often starting from simpler quinoline derivatives through bromination and methoxylation processes.

The mechanism of action for DBMQ is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The bromine atoms and methoxy group are crucial for these interactions, which can lead to modulation of various biological pathways. While specific mechanisms are still under investigation, preliminary studies suggest that DBMQ may inhibit certain enzymes involved in cancer cell proliferation.

Antimicrobial Activity

DBMQ exhibits significant antimicrobial properties. Studies have shown that quinoline derivatives, including DBMQ, possess antibacterial and antifungal activities. The compound's structure allows it to disrupt microbial cell functions effectively.

Anticancer Activity

Research has demonstrated that DBMQ has promising anticancer properties. In vitro studies have tested its efficacy against various cancer cell lines, including HeLa (cervical cancer), HT-29 (colorectal cancer), and C6 (glioma). Here are some key findings:

  • HeLa Cells : DBMQ significantly inhibited cell proliferation at concentrations as low as 10 µg/mL, outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) in some assays.
  • HT-29 Cells : Similar results were observed with HT-29 cells, where DBMQ exhibited potent antiproliferative effects.
  • C6 Cells : The compound also showed effectiveness against C6 glioma cells at higher concentrations.

These results indicate that DBMQ could be a valuable candidate for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, DBMQ has been studied for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

Several case studies have explored the pharmacological potential of DBMQ:

  • Anticancer Efficacy : A study involving the treatment of HeLa cells with varying concentrations of DBMQ demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.
  • ADME Studies : Research into the absorption, distribution, metabolism, and excretion (ADME) profiles of DBMQ has been conducted to assess its pharmacokinetic properties. These studies are critical for understanding the compound's behavior in biological systems and predicting its therapeutic efficacy.

Comparative Analysis with Related Compounds

To better understand the biological activity of DBMQ, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Properties
6-MethoxyquinolineMethoxy group at position 6Base structure for various derivatives
5-Bromo-6-methoxyquinolineBromine at position 5Exhibits antibacterial properties
7-Bromo-6-methoxyquinolineBromine at position 7Potentially different bioactivity
5,7-Dibromo-6-methoxyquinolineBromines at positions 5 and 7Enhanced reactivity due to multiple halogens
8-Methoxy-6-bromoquinolineMethoxy at position 8Different substitution pattern affecting activity

Properties

IUPAC Name

5,8-dibromo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNDQHFHVXYHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1Br)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675372
Record name 5,8-Dibromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-37-3
Record name 5,8-Dibromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

13-Hydroxy-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-4-one
13-Hydroxy-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-4-one
5,8-Dibromo-6-methoxyquinoline
13-Hydroxy-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-4-one
5,8-Dibromo-6-methoxyquinoline
13-Hydroxy-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-4-one
13-Hydroxy-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-4-one
5,8-Dibromo-6-methoxyquinoline
13-Hydroxy-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-4-one
13-Hydroxy-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-4-one
5,8-Dibromo-6-methoxyquinoline
13-Hydroxy-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-4-one
5,8-Dibromo-6-methoxyquinoline
13-Hydroxy-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-4-one
13-Hydroxy-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-4-one
5,8-Dibromo-6-methoxyquinoline

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